molecular formula C20H35NO8 B1247847 mycalamide C

mycalamide C

Cat. No.: B1247847
M. Wt: 417.5 g/mol
InChI Key: DCZMMILMODFEMS-AUYDAGNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mycalamide C is a natural product found in Hymeniacidon with data available.

Properties

Molecular Formula

C20H35NO8

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-N-[[(2R,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5,5-dimethyloxan-2-yl]methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C20H35NO8/c1-10-7-20(27-6,29-12(3)11(10)2)17(25)18(26)21-8-13-15(23)16(24)19(4,5)14(9-22)28-13/h11-17,22-25H,1,7-9H2,2-6H3,(H,21,26)/t11-,12-,13-,14-,15+,16-,17-,20-/m1/s1

InChI Key

DCZMMILMODFEMS-AUYDAGNDSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC[C@@H]2[C@@H]([C@H](C([C@H](O2)CO)(C)C)O)O)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NCC2C(C(C(C(O2)CO)(C)C)O)O)O)OC)C

Synonyms

mycalamide C

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Mycalamide C has demonstrated significant antitumor properties in various studies:

  • Cytotoxicity : this compound exhibits cytotoxic effects against multiple cancer cell lines. Research indicates that it can inhibit cell proliferation at low nanomolar concentrations (IC50 values ranging from 1 to 5 nM) .
  • Mechanism of Action : The compound acts primarily as a protein synthesis inhibitor, disrupting the translation process in cancer cells. This mechanism is akin to that of pederin, which irreversibly binds to ribosomes, thereby preventing protein synthesis essential for tumor growth .
  • In Vivo Studies : In animal models, this compound has shown the ability to increase the lifespan of mice bearing tumors such as ascitic P388 lymphoma. However, side effects have been noted, necessitating further investigation into its therapeutic index .

Antiviral Activity

Apart from its antitumor properties, this compound also exhibits promising antiviral activity:

  • Broad-Spectrum Antiviral Effects : this compound has been tested against various viruses, including Herpes simplex virus type-1 and Polio type-1. It demonstrates significant inhibitory effects at low concentrations (1–5 ng per disk) .
  • Mechanism of Action : Similar to its action against cancer cells, this compound appears to inhibit viral replication by targeting protein synthesis pathways rather than directly affecting viral nucleic acids .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of mycalamides has provided insights into how modifications to their chemical structure can enhance biological activity. For example:

  • Functional Group Importance : Studies have shown that specific functional groups, such as oxymethyl substitutions, can increase binding affinity to cellular targets, thereby enhancing potency against cancer cells .
  • Comparative Analysis : this compound is often compared with other analogs like mycalamide A and B. While mycalamide B shows higher potency due to additional functional groups, this compound remains a compound of interest due to its unique properties and potential applications .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that this compound inhibited proliferation in HeLa cells with an IC50 value under 5 nM. The compound's ability to induce apoptosis was also noted .
  • Antiviral Activity Assessment :
    • In vitro tests revealed that this compound could effectively inhibit the replication of Herpes simplex virus type-1 at concentrations as low as 3.5 ng per disk, showcasing its potential as an antiviral agent .

Chemical Reactions Analysis

Acid-Catalyzed Degradation and Rearrangement

Mycalamides A and B undergo acid-catalyzed hydrolysis to form pseudomycalamides, characterized by rearrangement of the C-6 acetal unit. For example:

  • Mycalamide A (1) reacts with dilute HCl in MeOH to yield pseudomycalamide A (3) via a cyclic carboxonium ion intermediate .

  • Prolonged acid exposure leads to decomposition products like pederolactone (14) , formed through oxidative cleavage of the C-6 hemiacetal .

Key Data :

Reaction ConditionMajor ProductByproducts
0.1% pyridine/CDCl₃Stable pseudomycalamide ANone
Toluene-p-sulfonic acid (two-phase)Pseudomycalamide A (3)Pederolactone (14)

Acetal Exchange and Elimination

The C-6 methoxy group in mycalamides is labile under acidic or basic conditions:

  • Acidic methanol converts mycalamide A into 6-ethoxymycalamide A (6) via acetal exchange .

  • Base-catalyzed elimination (e.g., DMSO, 150°C) yields Δ⁵-mycalamide A (15) with a C(5)-C(6) double bond .

Mechanistic Pathway :

  • Acid-Catalyzed (Sₙ1) : Cyclic carboxonium ion formation.

  • Base-Catalyzed (E2/Elcb) : Anti-periplanar elimination of 5a-H and 6-OMe .

Hydrogenation and Epoxidation

  • Hydrogenation over Adams catalyst (PtO₂) reduces the exocyclic C-4 double bond, yielding dihydromycalamide A (22/23) as a 3:2 diastereomeric mix .

  • Epoxidation with m-CPBA produces epimeric epoxides (e.g., 29/30 and 31/32 ) .

Stereochemical Outcomes :

  • Dihydro derivatives adopt a chair conformation for the O(1)-C(6) ring .

  • Epoxide stereochemistry is controlled by steric and electronic factors .

Side-Chain Modifications

Mycalamide B’s C(16)-C(18) side chain undergoes selective transformations:

  • Cyclic carbamate formation via Curtius rearrangement enables selective hydrolysis to regenerate the natural product .

  • Benzoyl group removal (LiOH/MeOH) triggers carbamate opening without amide cleavage .

Critical Functional Groups

Studies highlight the importance of:

  • C-7 hydroxyl and C-10 azaacetal units for bioactivity .

  • Exocyclic double bond (C-4) for cytotoxicity .

Preparation Methods

Pd(II)-Catalyzed Tandem Wacker/Heck Cyclization

Sohn and Rawal’s method for mycalamide A provides a foundational approach:

  • Starting material : (2R,3R)-3-methylpent-4-en-2-ol.

  • Key step : A Pd(II)-catalyzed tandem Wacker oxidation/Heck cyclization forms the tetrahydropyran ring in one pot, achieving 76% yield for this step.

  • Functionalization : Subsequent benzoylation and oxidation yield (+)-7-benzoylpederic acid in 34.6% overall yield over seven steps.

Table 1: Comparative Yields for Left-Half Syntheses

MethodKey StepYield (%)StepsReference
Pd(II) Tandem CyclizationWacker/Heck cyclization767
Epoxide Ring-Opening(2S,3S)-epoxybutane functionalization589
D-Mannitol DerivatizationAldol reaction/Lewis acid catalysis4111

Synthesis of the Right-Half (Mycalamine Unit)

Chiral Pool Approaches Using Carbohydrate Precursors

The right-half synthesis for this compound likely diverges from mycalamide A at the sugar moiety. Key strategies include:

  • D-Tartrate Derivatives : Diethyl D-tartrate serves as a chiral precursor, undergoing 21 steps to yield the mycalamine unit with 10.5% overall yield.

  • D-Mannitol to Polyoxygenated Chains : Toyota’s method employs D-mannitol, leveraging a Lewis acid-catalyzed aldol reaction (83% yield) and oxypalladation to install stereocenters.

  • Glucose/Xylose Analogs : Takahashi et al. demonstrated that coupling pederic acid with glycosyl amines (e.g., 2,3,4,6-tetra-O-acetyl-α-L-glucopyranosyl azide) yields analogs with modified bioactivity, a strategy adaptable to this compound.

Table 2: Right-Half Synthetic Efficiency

PrecursorKey ReactionYield (%)StepsReference
Diethyl D-tartrateSequential oxidation/amination10.521
D-MannitolAldol reaction/oxypalladation2715
α-D-GlucopyranosideAzide reduction/amide coupling638

Convergent Coupling Strategies

Amide Bond Formation

The critical C-10 amide bond between the left and right halves is formed via:

  • DCC/DMAP-Mediated Coupling : Yields 56% mycalamide A, with stereoselectivity governed by the pederate’s C-10 configuration.

  • PyAOP/DIPEA Activation : Enables synthesis of C-10-epi-mycalamide A (61% yield), suggesting that this compound’s stereochemistry could be controlled similarly.

Stereochemical Diversification

This compound’s putative structural variations may arise from:

  • Late-Stage Functionalization : Mitsunobu reactions or enzymatic resolutions to invert stereocenters.

  • Alternative Amine Coupling Partners : Using glycosyl amines with distinct protecting groups (e.g., 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide) to modify the right-half.

Challenges and Optimization Opportunities

Stereochemical Fidelity

  • C-10 Configuration : Roush’s method uses methyl 7-benzoylpederate to enforce R-configuration at C-10, but this compound may require S-configuration, necessitating enantioselective synthesis.

Scalability and Yield Enhancements

  • Flow Chemistry : Continuous flow systems could improve the Pd(II)-catalyzed cyclization’s scalability beyond the current 76% yield.

  • Enzymatic Desymmetrization : Ketoreductase-mediated asymmetric reductions may streamline chiral center formation.

Biological Implications and Structure-Activity Relationships

While direct data on this compound’s bioactivity are scarce, analog studies reveal:

  • Sugar Moieties Matter : Replacing the mycalamine unit with glucose or xylose derivatives retains cytotoxicity (IC₅₀ ~3.1 µg/mL against HeLa cells).

  • C-10 Stereochemistry : The epi-C-10 variant shows reduced antiviral activity, underscoring the need for precise stereochemical control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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